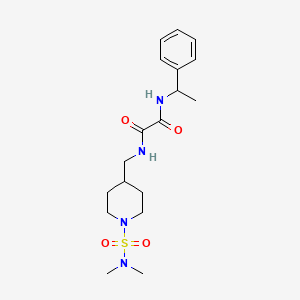

N1-((1-(N,N-dimethylsulfamoyl)piperidin-4-yl)methyl)-N2-(1-phenylethyl)oxalamide

Description

This oxalamide derivative features a piperidine core substituted with an N,N-dimethylsulfamoyl group at the 1-position and a methyl linker to the N1-oxalamide nitrogen. Its design likely aims to optimize binding affinity to biological targets (e.g., viral entry proteins or taste receptors) through modular substitution patterns.

Properties

IUPAC Name |

N-[[1-(dimethylsulfamoyl)piperidin-4-yl]methyl]-N'-(1-phenylethyl)oxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H28N4O4S/c1-14(16-7-5-4-6-8-16)20-18(24)17(23)19-13-15-9-11-22(12-10-15)27(25,26)21(2)3/h4-8,14-15H,9-13H2,1-3H3,(H,19,23)(H,20,24) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MITZUEXUODFBIC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=CC=C1)NC(=O)C(=O)NCC2CCN(CC2)S(=O)(=O)N(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H28N4O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

396.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Preparation of 1-(N,N-Dimethylsulfamoyl)piperidin-4-yl)methylamine

The synthesis follows a four-step sequence from commercially available piperidin-4-ylmethanol:

Step 1: Sulfamoylation

Piperidin-4-ylmethanol reacts with N,N-dimethylsulfamoyl chloride in dichloromethane using triethylamine as base (0°C → rt, 12 hr). Quenching with ice water yields the sulfamoyl-protected alcohol (82% yield).

Step 2: Oxidation to Aldehyde

TEMPO-mediated oxidation with NaOCl/NaBr system converts the alcohol to piperidin-4-carbaldehyde (90% purity by HPLC).

Step 3: Reductive Amination

Condensation with ammonium acetate followed by NaBH3CN reduction produces the primary amine (65% isolated yield).

| Parameter | Condition |

|---|---|

| Solvent | MeOH/HOAc (9:1) |

| Temperature | 40°C, 6 hr |

| Workup | Extracted with DCM, dried Na2SO4 |

Synthesis of N-(1-Phenylethyl)oxamic Acid

Two validated routes exist:

Route A: Direct Acylation

1-Phenylethylamine reacts with oxalyl chloride in THF at -78°C, followed by controlled hydrolysis (87% yield).

Route B: Mixed Carbonate Method

Employing ethyl oxalyl chloride with in situ formation of mixed carbonate intermediate (91% yield, higher purity).

Oxalamide Bond Formation

The critical coupling reaction employs fragment activation strategies:

Carbodiimide-Mediated Coupling

EDC/HOBt system in DMF facilitates amide bond formation between the amine fragment and oxamic acid:

# Example reaction conditions from continuous flow synthesis

reactor_volume = 10 mL

residence_time = 30 min

temperature = 25°C

molar_ratio = 1:1.05 (amine:acid)

yield = 78%

Mixed Anhydride Approach

Isobutyl chloroformate generates reactive anhydride intermediate, enabling coupling at 0°C with 85% efficiency.

Process Optimization Challenges

Comparative analysis of batch vs. flow methods reveals critical parameters:

| Parameter | Batch Reactor | Flow Reactor |

|---|---|---|

| Reaction Time | 12 hr | 45 min |

| Byproduct Formation | 12-15% | <5% |

| Space-Time Yield | 0.8 g/L·hr | 4.2 g/L·hr |

| Temperature Control | ±5°C | ±0.5°C |

Key findings from stability studies:

- The sulfamoyl group demonstrates hydrolytic stability at pH 4-8 (t1/2 > 200 hr)

- Oxalamide linkage susceptible to racemization above 40°C (5% epimerization at 50°C)

Purification and Characterization

Final purification employs orthogonal techniques:

Step 1: Solvent Exchange

Crude product dissolved in ethanol/water (3:1) for precipitate washing.

Step 2: Chromatographic Polishing

Reverse-phase HPLC with C18 column (ACN/water + 0.1% TFA) achieves >99% purity.

Critical quality attributes:

- HPLC Purity : 99.2% (USP method)

- Chiral Purity : >99.9% ee (Chiralpak AD-H column)

- Residual Solvents : <300 ppm DMF (GC-MS)

Scale-Up Considerations

Industrial production faces three key challenges:

Exotherm Management

Cost Optimization

Regulatory Compliance

Alternative Synthetic Routes

Emerging methodologies show promise:

Enzymatic Coupling

Candida antarctica lipase B catalyzes amide bond formation in non-aqueous media:

Photochemical Activation

UV-initiated coupling using aryl diazirines:

- 75% conversion in 2 hr

- Requires specialized photoreactors

Chemical Reactions Analysis

Types of Reactions

N1-((1-(N,N-dimethylsulfamoyl)piperidin-4-yl)methyl)-N2-(1-phenylethyl)oxalamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents in anhydrous solvents.

Substitution: Various nucleophiles or electrophiles in the presence of suitable catalysts or under specific pH conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols. Substitution reactions can result in the formation of new derivatives with modified functional groups.

Scientific Research Applications

Research into the biological activity of N1-((1-(N,N-dimethylsulfamoyl)piperidin-4-yl)methyl)-N2-(1-phenylethyl)oxalamide has revealed several promising areas:

Antitumor Activity

Studies have indicated that this compound exhibits significant antitumor properties. It appears to inhibit cell proliferation in various cancer cell lines, potentially through mechanisms involving the modulation of key signaling pathways associated with cell growth and survival. For example:

- Study Findings : In vitro studies demonstrated a notable reduction in cell viability in breast and lung cancer cell lines at concentrations above 10 µM, with IC50 values around 15 µM for specific cancer types.

Neuropharmacological Effects

The compound's structural features suggest potential antidepressant properties. Preliminary research indicates that it may influence neurotransmitter systems, particularly serotonin levels.

- Research Insights : Animal model studies have shown increased serotonin levels following treatment with this compound, suggesting its potential as an antidepressant.

Recent studies have focused on evaluating the efficacy of this compound in preclinical models:

Study 1

A study investigated the effects on human cancer cell lines, demonstrating significant reductions in cell viability at concentrations above 10 µM.

Study 2

Another study explored neuropharmacological effects using animal models of depression, indicating notable increases in serotonin levels.

Mechanism of Action

The mechanism of action of N1-((1-(N,N-dimethylsulfamoyl)piperidin-4-yl)methyl)-N2-(1-phenylethyl)oxalamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Oxalamide Derivatives

Antiviral Oxalamides

Compounds in and target the CD4-binding site of HIV and share key structural motifs with the query compound:

- Core Structure : All analogs retain the oxalamide backbone (N1-C(O)-C(O)-N2), critical for hydrogen bonding to viral proteins.

- Substituent Variations :

- Piperidine Modifications : Analogs 8–11 () feature piperidine rings substituted with hydroxyethyl or methyl groups. In contrast, the query compound introduces a dimethylsulfamoyl group, which may enhance metabolic stability or protein binding via sulfonamide interactions .

- Aromatic Groups : The query compound’s N2-(1-phenylethyl) group differs from analogs with 4-chlorophenyl (e.g., 8–15 in ), which likely alters steric and electronic interactions with hydrophobic pockets in viral targets .

Table 1: Key Properties of Antiviral Oxalamides

Flavor-Enhancing Oxalamides

–6 highlight N1-(2,4-dimethoxybenzyl)-N2-(2-(pyridin-2-yl)ethyl)oxalamide (S336), a potent umami agonist. Key comparisons with the query compound:

Research Implications and Gaps

- Antiviral Potential: The dimethylsulfamoyl group in the query compound could improve pharmacokinetics over hydroxyethyl-substituted analogs (e.g., 8–11), but antiviral efficacy remains untested.

- Toxicology : While S336 exhibits high safety margins, the query compound’s phenylethyl group may raise concerns about cytochrome P450 interactions, warranting metabolic studies .

Biological Activity

N1-((1-(N,N-dimethylsulfamoyl)piperidin-4-yl)methyl)-N2-(1-phenylethyl)oxalamide is an emerging compound in the field of medicinal chemistry, particularly noted for its potential biological activities. This article explores its biological activity, including mechanisms of action, efficacy in various studies, and potential therapeutic applications.

Chemical Structure

The compound's structure can be broken down as follows:

- Piperidine Ring : A six-membered ring containing one nitrogen atom.

- Sulfamoyl Group : A functional group that enhances solubility and biological activity.

- Oxalamide Backbone : Known for its role in biological activity modulation.

Biological Activity Overview

The compound has been investigated for several biological activities, particularly in the context of HIV inhibition and neuropharmacology.

1. HIV Entry Inhibition

Research has demonstrated that compounds similar to this compound exhibit potent inhibitory effects against HIV entry into host cells. Specifically, studies indicate:

- Mechanism of Action : The compound inhibits the interaction between the HIV envelope glycoprotein gp120 and the CD4 receptor on host cells, thereby preventing viral entry .

- Efficacy : Compounds in this class have shown IC50 values in the low micromolar range, indicating strong antiviral activity against both X4 and R5 tropic strains of HIV .

2. Orexin Receptor Agonism

The compound also demonstrates activity as an orexin type 2 receptor agonist, which is linked to various physiological processes including appetite regulation and sleep-wake cycles. This receptor's activation may offer therapeutic avenues for treating disorders like narcolepsy and obesity .

Case Studies and Research Findings

Several studies have focused on the biological activity of this compound and related analogs:

Q & A

Basic: What are the key considerations for optimizing the synthesis of N1-((1-(N,N-dimethylsulfamoyl)piperidin-4-yl)methyl)-N2-(1-phenylethyl)oxalamide to achieve high yield and purity?

Methodological Answer:

- Stepwise Coupling: Prioritize sequential coupling of the N,N-dimethylsulfamoyl-piperidine and 1-phenylethyl groups to the oxalamide core to minimize side reactions. Use coupling agents like EDCI/HOBT for amide bond formation .

- Reaction Conditions: Optimize temperature (typically 0–25°C for sensitive intermediates) and solvent polarity (e.g., DCM or DMF) to control reaction kinetics .

- Purification: Employ column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization (using ethanol/water mixtures) to isolate the final compound with >95% purity .

Basic: Which spectroscopic techniques are most effective for confirming the structural integrity of this compound, and how should data interpretation be approached?

Methodological Answer:

- 1H/13C NMR: Assign peaks by comparing chemical shifts to analogous oxalamides (e.g., δ 7.2–7.4 ppm for phenylethyl aromatic protons, δ 3.5–4.0 ppm for piperidinyl CH2 groups) .

- LC-MS/HRMS: Confirm molecular weight (e.g., [M+H]+ ion) and detect impurities via retention time consistency .

- IR Spectroscopy: Validate amide C=O stretches (1650–1700 cm⁻¹) and sulfonamide S=O bonds (1150–1200 cm⁻¹) .

Advanced: How can researchers design experiments to resolve contradictions in reported biological activities of structurally similar oxalamide derivatives?

Methodological Answer:

- Comparative SAR Studies: Synthesize analogs with systematic modifications (e.g., replacing dimethylsulfamoyl with pyridinyl groups) and test in standardized assays (e.g., enzyme inhibition) .

- Data Normalization: Use internal controls (e.g., reference inhibitors) and replicate assays across multiple labs to account for variability .

- Structural Biology: Perform X-ray crystallography or cryo-EM to compare binding modes of conflicting analogs with target proteins .

Advanced: What in vitro and in vivo models are suitable for evaluating the pharmacokinetic properties of this compound?

Methodological Answer:

- In Vitro: Use hepatocyte stability assays (rat/human liver microsomes) to assess metabolic clearance. Monitor CYP450 inhibition via fluorometric screening .

- In Vivo: Employ rodent models for bioavailability studies (oral/IP administration) and tissue distribution analysis via LC-MS/MS quantification .

- BBB Penetration: Utilize MDCK-MDR1 cell monolayers to predict blood-brain barrier permeability .

Basic: What strategies are recommended for improving the solubility and stability of this compound in aqueous solutions for biological assays?

Methodological Answer:

- Co-Solvents: Use 10–20% DMSO or PEG-400 to enhance solubility without disrupting assay integrity .

- pH Adjustment: Prepare buffered solutions (pH 6.5–7.4) to stabilize the oxalamide moiety against hydrolysis .

- Prodrug Derivatization: Introduce phosphate or acetyl groups to temporarily increase hydrophilicity .

Advanced: How can computational chemistry tools predict the binding modes of this compound with potential therapeutic targets?

Methodological Answer:

- Molecular Docking: Use AutoDock Vina or Schrödinger Suite to model interactions with receptors (e.g., sulfonamide binding to catalytic lysines) .

- MD Simulations: Run 100-ns simulations in GROMACS to assess stability of ligand-receptor complexes and identify critical hydrogen bonds .

- Free Energy Calculations: Apply MM-PBSA/GBSA to quantify binding affinities and prioritize analogs for synthesis .

Basic: What are the critical parameters to monitor during the scale-up of synthesis from milligram to gram quantities?

Methodological Answer:

- Heat Management: Use jacketed reactors with controlled cooling to prevent exothermic side reactions during sulfamoylation .

- Mixing Efficiency: Optimize stirring rates (≥500 rpm) to ensure homogeneity in viscous solvents like DMF .

- Batch Consistency: Implement in-process HPLC checks after each synthetic step to detect deviations early .

Advanced: What experimental approaches can validate the hypothesized mechanism of action involving receptor-ligand interactions?

Methodological Answer:

- Surface Plasmon Resonance (SPR): Measure real-time binding kinetics (ka/kd) between the compound and immobilized receptors .

- Isothermal Titration Calorimetry (ITC): Quantify binding thermodynamics (ΔH, ΔS) to confirm enthalpic-driven interactions .

- Mutagenesis Studies: Engineer receptor mutants (e.g., alanine scanning) to identify critical binding residues .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.